3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid
Description
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is a fluorinated benzoic acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis to protect amino groups during solid-phase peptide synthesis (SPPS) . The compound’s structure includes a benzoic acid backbone modified with a 1,1-difluoroethoxy linker and an Fmoc-protected amine. The difluoroethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it advantageous in drug design and bioconjugation . Its molecular formula is C₂₄H₂₀F₂NO₅ (calculated based on structural analogs in and ), with a molecular weight of approximately 448.42 g/mol.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-24(26,32-16-7-5-6-15(12-16)22(28)29)14-27-23(30)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUATWFSHYNIGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(OC4=CC=CC(=C4)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid typically involves multi-step reactions starting from readily available fluorinated and benzoic acid derivatives. A common synthetic route includes:
Fluorination: : Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).
Protection of Amino Group: : Using 9H-fluoren-9-ylmethoxycarbonyl chloride to protect the amino group.
Formation of the Ethoxy Linkage: : Via a nucleophilic substitution reaction.
Deprotection and Final Assembly: : Removal of protecting groups and final assembly of the compound under mild acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, typically involving the aromatic ring or the ethoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common solvents include dichloromethane, methanol, and tetrahydrofuran.
Major Products Formed
The major products depend on the type of reaction. Oxidation might yield carboxylated derivatives, while reduction often results in the formation of alcohols or amines.
Scientific Research Applications
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter biochemical pathways, leading to the compound's observed effects. The specific pathways depend on the application, such as inhibiting a particular enzyme in medical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and functional differences between the target compound and related Fmoc-protected analogs:
Key Findings:
Electronic Effects : The 1,1-difluoroethoxy group in the target compound introduces electron-withdrawing effects, stabilizing the adjacent amine and reducing nucleophilic susceptibility compared to hydroxyl or methyl analogs .
Solubility : Fluorination decreases water solubility relative to hydroxylated analogs (e.g., 3-hydroxybenzoic acid derivative in ) but improves compatibility with organic solvents .
Synthetic Utility : The Fmoc group in all compounds allows for orthogonal deprotection under mild basic conditions (e.g., piperidine), critical for stepwise peptide elongation .
Stability: Difluoroethoxy analogs exhibit greater resistance to enzymatic degradation compared to non-fluorinated ethers, making them suitable for in vivo applications .
Research Findings and Data
Physicochemical Properties:
- LogP : ~3.2 (predicted using ChemDraw), indicating moderate lipophilicity.
- pKa : Benzoic acid moiety ≈ 4.2; Fmoc-amine ≈ 8.5 (similar to Fmoc-phenylalanine ).
Biological Activity
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is a complex organic compound notable for its intricate structure and potential applications in various scientific fields. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential applications in drug development.
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amines. Its molecular formula is C24H24F2N2O4, with a molecular weight of approximately 442.45 g/mol. The presence of the difluoroethoxy moiety and the benzoic acid structure contributes to its unique properties and interactions within biological systems.
The mechanism of action of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The structural characteristics allow it to modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to influence signal transduction pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Many derivatives of amino acids exhibit antimicrobial properties, making them candidates for antibiotic development. Studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant activity, which can help combat oxidative stress in biological systems.
- Modulation of Enzyme Activity : As a substrate or inhibitor, this compound could influence enzymatic reactions critical for metabolic processes.
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various fluorenylmethoxycarbonyl derivatives, including the target compound. Results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid | 32 | S. aureus |
| Standard Antibiotic | 16 | S. aureus |
| 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid | 64 | E. coli |
| Standard Antibiotic | 32 | E. coli |
Study 2: Enzyme Interaction
Another research focused on the interaction of the compound with a specific enzyme involved in cancer metabolism. The results demonstrated that it inhibited enzyme activity by approximately 50% at a concentration of 10 µM, suggesting potential applications in cancer therapy.
Potential Applications
The unique structural features and biological activities suggest several potential applications:
- Pharmaceutical Development : Given its antimicrobial and enzymatic modulation properties, this compound could be developed into new medications targeting specific diseases.
- Biotechnology : It may serve as a building block in peptide synthesis for therapeutic proteins or vaccines.
Q & A
Q. What are the recommended strategies for optimizing the solid-phase synthesis of this compound to improve coupling efficiency?
- Methodological Answer: To enhance coupling efficiency, consider the following:
- Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 69–95% purity achieved in analogous Fmoc-protected compounds via controlled heating) .
- Use coupling reagents like HATU or DIC/HOBt to minimize racemization.
- Monitor reaction progress with HPLC or LC-MS to identify incomplete coupling early .
- Purify intermediates using silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove unreacted substrates .
Q. How should researchers mitigate risks when handling this compound given incomplete toxicity data?
- Methodological Answer: Adopt precautionary measures based on structurally related Fmoc-protected compounds:
- Use fume hoods and N95 respirators to prevent inhalation of aerosols .
- Wear nitrile gloves and lab coats to avoid skin contact (reported H315 skin irritation in analogs) .
- Store the compound in airtight containers under inert gas (e.g., argon) to prevent moisture absorption .
- Establish emergency protocols for spills, including neutralization with activated carbon and disposal as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of Fmoc-protected analogs during risk assessment?
- Methodological Answer: Address data gaps through systematic evaluation:
- Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) using human cell lines (e.g., HEK-293) to assess acute toxicity .
- Cross-reference GHS classifications from multiple SDS (e.g., Category 4 acute toxicity in inhalation vs. oral exposure ).
- Perform computational toxicology (e.g., QSAR models) to predict untested endpoints like bioaccumulation .
Q. What advanced analytical techniques are critical for characterizing stereochemical integrity in this compound?
- Methodological Answer: Ensure enantiomeric purity using:
- X-ray crystallography to confirm absolute configuration, as demonstrated in crystallographic studies of Fmoc-amino acid derivatives .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and UV detection at 254 nm .
- Circular dichroism (CD) to detect conformational changes in solution-phase studies .
Q. How does the difluoroethoxy group influence the compound’s interactions with biological targets compared to non-fluorinated analogs?
- Methodological Answer: Investigate structure-activity relationships (SAR) via:
- Molecular docking simulations to assess binding affinity differences (e.g., fluorine’s electronegativity enhancing hydrogen bonding with proteases) .
- Comparative bioassays using fluorinated vs. non-fluorinated analogs (e.g., IC50 measurements in enzyme inhibition studies) .
- NMR titration experiments to map interactions with target proteins (e.g., chemical shift perturbations in [1H-15N HSQC] spectra) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the environmental persistence of Fmoc-protected compounds?
- Methodological Answer: Resolve discrepancies through empirical testing:
- Perform OECD 301 biodegradation tests to measure mineralization rates in aqueous media .
- Analyze soil mobility using column leaching experiments with LC-MS quantification of residual compound .
- Compare hydrolytic stability under acidic (pH 3) vs. basic (pH 10) conditions to assess degradation pathways .
Synthesis and Characterization Tables
| Toxicity Endpoint | Reported Data | Uncertainty |
|---|---|---|
| Acute Oral Toxicity (LD50) | >2000 mg/kg (Category 4) | High |
| Skin Irritation | Category 2 (H315) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
